6-Chloro-2-fluoro-3-methylbenzotrifluoride
Overview
Description
6-Chloro-2-fluoro-3-methylbenzotrifluoride is an organic compound with the molecular formula C8H5ClF4. It is a derivative of benzotrifluoride, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-methylbenzotrifluoride typically involves the halogenation of 3-methylbenzotrifluoride. The process includes the introduction of chlorine and fluorine atoms into the benzene ring. One common method is the electrophilic aromatic substitution reaction, where 3-methylbenzotrifluoride is treated with chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation can produce benzoic acid derivatives.
Scientific Research Applications
6-Chloro-2-fluoro-3-methylbenzotrifluoride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methylbenzotrifluoride depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-4-methylbenzotrifluoride
- 4-Chloro-2-fluoro-3-methylbenzotrifluoride
- 3-Chloro-2-fluoro-4-methylbenzotrifluoride
Uniqueness
6-Chloro-2-fluoro-3-methylbenzotrifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and properties are required.
Properties
IUPAC Name |
1-chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c1-4-2-3-5(9)6(7(4)10)8(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDBCVFGACYJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212853 | |
Record name | 1-Chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-48-4 | |
Record name | 1-Chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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